2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl fluoride
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Overview
Description
2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl fluoride is a fluorinated pyrazole derivative. This compound's distinct trifluoromethyl group and ethanesulfonyl fluoride moiety offer unique physicochemical properties, making it highly valuable in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl fluoride typically involves the following steps:
Formation of the Pyrazole Ring: : Starting with a 1,3-dicarbonyl compound and a hydrazine derivative under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: : Using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives.
Ethanesulfonylation: : Treating the intermediate with ethanesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
For large-scale production, methods may involve optimized conditions such as high-yield catalysts, continuous flow reactors for better efficiency, and robust purification techniques like crystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution: : The trifluoromethyl group and sulfonyl fluoride can undergo nucleophilic substitution.
Oxidation-Reduction: : Can be subjected to various oxidation states, facilitating reactions with oxidizing and reducing agents.
Addition-Elimination: : Reacts with nucleophiles and electrophiles, forming addition products followed by elimination.
Common Reagents and Conditions
Nucleophiles: : Examples include amines and thiols.
Electrophiles: : Examples include aldehydes and ketones.
Solvents: : Commonly used solvents include dichloromethane, tetrahydrofuran, and dimethyl sulfoxide.
Major Products Formed
Substitution Products: : Pyrazole derivatives with modified functional groups.
Oxidation Products: : Compounds with oxidized sulfur or nitrogen centers.
Addition-Elimination Products: : New pyrazole derivatives with different side chains.
Scientific Research Applications
Chemistry
Reagents for Synthesis: : Utilized in the synthesis of complex molecules due to its reactive trifluoromethyl and sulfonyl fluoride groups.
Catalysis: : Can serve as a catalyst or catalyst precursor in various reactions.
Biology
Enzyme Inhibition: : Investigated for its potential to inhibit certain enzymes due to the sulfonyl fluoride moiety, which can form covalent bonds with serine residues in enzymes.
Cell Signaling Studies: : Used in probing the role of specific molecular pathways in cellular processes.
Medicine
Drug Development: : Explored as a scaffold for designing new therapeutic agents, particularly for its fluorinated moiety which can enhance bioavailability and metabolic stability.
Industry
Agrochemicals: : Development of herbicides and pesticides.
Materials Science: : Utilized in the production of advanced materials, including polymers with specific properties.
Mechanism of Action
Molecular Targets and Pathways
The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites in biological molecules, such as the serine residues in enzymes. This covalent modification can lead to enzyme inhibition, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)-1H-pyrazole: : Lacks the ethanesulfonyl fluoride group, leading to different reactivity and applications.
2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonamide: : Similar structure but with an ethanesulfonamide group instead of sulfonyl fluoride, affecting its biological activity.
Highlighting Uniqueness
2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl fluoride is unique due to its combination of a trifluoromethyl group and a sulfonyl fluoride moiety. This dual functionality provides distinct reactivity and makes it versatile for various applications in synthesis, biology, and materials science.
Properties
IUPAC Name |
2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F4N2O2S/c7-6(8,9)5-4(3-11-12-5)1-2-15(10,13)14/h3H,1-2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPVABXNDJNCNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CCS(=O)(=O)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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